Spiro[2.5]octan-1-amine
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Overview
Description
Spiro[2.5]octan-1-amine is a spirocyclic amine compound characterized by a unique bicyclic structure where two rings share a single carbon atom. This compound has the molecular formula C8H15N and is known for its distinctive three-dimensional configuration, which imparts specific chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[2.5]octan-1-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of appropriate cyclic ketones with amines under acidic or basic conditions to form the spirocyclic amine. For instance, the cyclization of 1,5-diketones with primary amines can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Spiro[2.5]octan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted spirocyclic amines, oxides, and imines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Spiro[2.5]octan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Spiro[2.5]octan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparison with Similar Compounds
Spiro[3.5]nonane: Another spirocyclic compound with a different ring size.
Spiro[4.5]decane: Features a larger spirocyclic structure.
Spirocyclic oxindoles: Known for their biological activities and synthetic applications.
Uniqueness: Spiro[2.5]octan-1-amine is unique due to its specific ring size and the presence of an amine group, which imparts distinct chemical reactivity and biological activity. Its three-dimensional structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
spiro[2.5]octan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-7-6-8(7)4-2-1-3-5-8/h7H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZUITKQSZISDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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